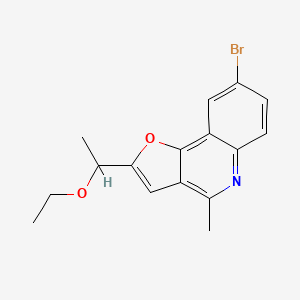
8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline is a complex organic compound that belongs to the class of furoquinolines. This compound is characterized by the presence of a bromine atom at the 8th position, an ethoxyethyl group at the 2nd position, and a methyl group at the 4th position on the furoquinoline ring. The molecular formula of this compound is C16H16BrNO2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furoquinoline Core: The initial step involves the formation of the furoquinoline core through a cyclization reaction. This can be achieved by reacting a suitable quinoline derivative with a furan derivative under acidic or basic conditions.
Bromination: The next step involves the bromination of the furoquinoline core at the 8th position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.
Introduction of the Ethoxyethyl Group: The final step involves the introduction of the ethoxyethyl group at the 2nd position. This can be achieved through an alkylation reaction using an ethoxyethyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced derivatives of the furoquinoline core.
Substitution: Substituted furoquinoline derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting their function, leading to changes in gene expression or replication.
Modulating Receptors: Interacting with cellular receptors and influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline can be compared with other similar compounds, such as:
8-Bromo-2-(1-methoxyethyl)-4-methylfuro(3,2-c)quinoline: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
8-Bromo-2-(1-ethoxyethyl)-4-ethylfuro(3,2-c)quinoline: Similar structure but with an ethyl group instead of a methyl group at the 4th position.
8-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline: Similar structure but with a chlorine atom instead of a bromine atom at the 8th position.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
88654-67-5 |
|---|---|
Molekularformel |
C16H16BrNO2 |
Molekulargewicht |
334.21 g/mol |
IUPAC-Name |
8-bromo-2-(1-ethoxyethyl)-4-methylfuro[3,2-c]quinoline |
InChI |
InChI=1S/C16H16BrNO2/c1-4-19-10(3)15-8-12-9(2)18-14-6-5-11(17)7-13(14)16(12)20-15/h5-8,10H,4H2,1-3H3 |
InChI-Schlüssel |
OHPXQTWGKLZREH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)C1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


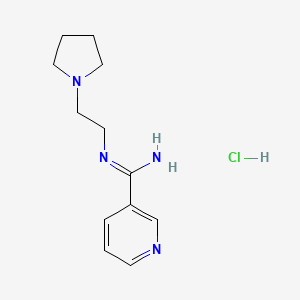
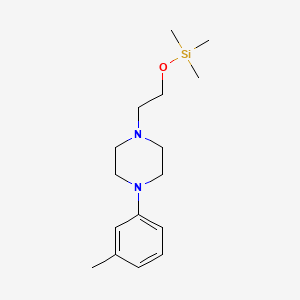
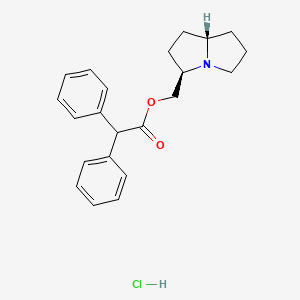

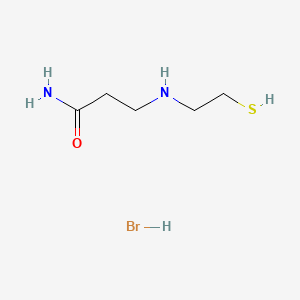
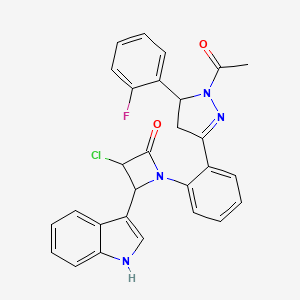


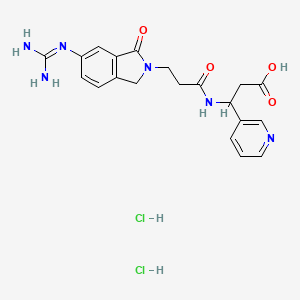
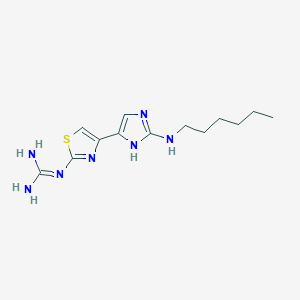
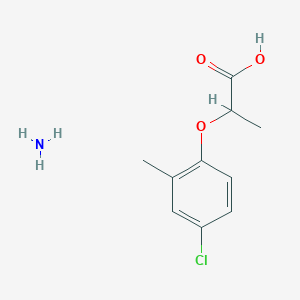

![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)

